molecular formula C12H11NO4 B2428946 4-(4-Acetylanilino)-4-oxo-2-butenoic acid CAS No. 24870-12-0

4-(4-Acetylanilino)-4-oxo-2-butenoic acid

Cat. No.: B2428946
CAS No.: 24870-12-0
M. Wt: 233.223
InChI Key: CWSPWHGWDJSNIB-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylanilino)-4-oxo-2-butenoic acid is a synthetic organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol This compound is known for its unique structure, which includes an acetylanilino group and a butenoic acid moiety

Preparation Methods

The synthesis of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid involves several steps. One common synthetic route includes the reaction of 4-acetylaniline with maleic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as acetic acid and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Acetylanilino)-4-oxo-2-butenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Acetylanilino)-4-oxo-2-butenoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it finds applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Acetylanilino)-4-oxo-2-butenoic acid can be compared with other similar compounds, such as 4-(4-Acetylanilino)acetic acid and 4-(4-Acetylanilino)butanoic acid . These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-(4-acetylanilino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-8(14)9-2-4-10(5-3-9)13-11(15)6-7-12(16)17/h2-7H,1H3,(H,13,15)(H,16,17)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSPWHGWDJSNIB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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